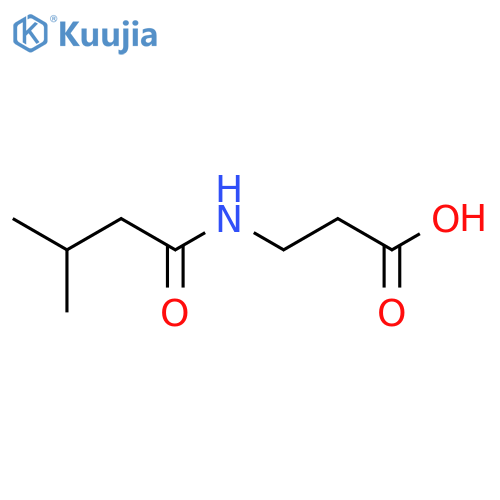Cas no 923249-19-8 (3-(3-MethylbutanaMido)propanoic acid)

923249-19-8 structure
商品名:3-(3-MethylbutanaMido)propanoic acid
3-(3-MethylbutanaMido)propanoic acid 化学的及び物理的性質
名前と識別子
-
- 3-(3-MethylbutanaMido)propanoic acid
- N-(3-Methylbutanoyl)-beta-alanine
- 3-(3-methylbutanamido)propanoicacid
- 923249-19-8
- Z85914385
- AKOS000130048
- EN300-67139
- J-510622
- 3-[(3-methylbutanoyl)amino]propanoic acid
- CS-0257375
- SCHEMBL24711403
- 3-(3-methylbutanoylamino)propanoic acid
- G23311
-
- MDL: MFCD08445040
- インチ: InChI=1S/C8H15NO3/c1-6(2)5-7(10)9-4-3-8(11)12/h6H,3-5H2,1-2H3,(H,9,10)(H,11,12)
- InChIKey: FPGIUJGAKPQJQX-UHFFFAOYSA-N
- ほほえんだ: CC(CC(NCCC(O)=O)=O)C
計算された属性
- せいみつぶんしりょう: 173.10519334g/mol
- どういたいしつりょう: 173.10519334g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 166
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 66.4Ų
- 疎水性パラメータ計算基準値(XlogP): 0.3
3-(3-MethylbutanaMido)propanoic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-67139-1.0g |
3-(3-methylbutanamido)propanoic acid |
923249-19-8 | 95% | 1.0g |
$278.0 | 2023-02-13 | |
| Enamine | EN300-67139-0.1g |
3-(3-methylbutanamido)propanoic acid |
923249-19-8 | 95% | 0.1g |
$97.0 | 2023-02-13 | |
| Enamine | EN300-67139-5.0g |
3-(3-methylbutanamido)propanoic acid |
923249-19-8 | 95% | 5.0g |
$806.0 | 2023-02-13 | |
| Enamine | EN300-67139-2.5g |
3-(3-methylbutanamido)propanoic acid |
923249-19-8 | 95% | 2.5g |
$545.0 | 2023-02-13 | |
| Aaron | AR00GV0V-500mg |
3-(3-Methylbutanamido)propanoic acid |
923249-19-8 | 95% | 500mg |
$324.00 | 2025-01-24 | |
| Aaron | AR00GV0V-100mg |
3-(3-methylbutanamido)propanoic acid |
923249-19-8 | 95% | 100mg |
$159.00 | 2025-03-21 | |
| Aaron | AR00GV0V-2.5g |
3-(3-Methylbutanamido)propanoic acid |
923249-19-8 | 95% | 2.5g |
$775.00 | 2025-01-24 | |
| A2B Chem LLC | AH85603-5g |
3-(3-Methylbutanamido)propanoic acid |
923249-19-8 | 95% | 5g |
$884.00 | 2024-07-18 | |
| Aaron | AR00GV0V-50mg |
3-(3-methylbutanamido)propanoic acid |
923249-19-8 | 95% | 50mg |
$115.00 | 2025-03-21 | |
| 1PlusChem | 1P00GUSJ-50mg |
3-(3-methylbutanamido)propanoic acid |
923249-19-8 | 95% | 50mg |
$108.00 | 2025-03-18 |
3-(3-MethylbutanaMido)propanoic acid 関連文献
-
Ling Liu,Dirk J. Broer,Patrick R. Onck Soft Matter, 2019,15, 8040-8050
-
Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
-
Xiao-Hui Guan,Liu Yang,Xin Guan,Guang-Sheng Wang RSC Adv., 2015,5, 36185-36191
-
Eun Ji Park,Jong Ki Sim,Myung-Geun Jeong,Hyun Ook Seo,Young Dok Kim RSC Adv., 2013,3, 12571-12576
923249-19-8 (3-(3-MethylbutanaMido)propanoic acid) 関連製品
- 51287-21-9(N-STEAROYL-BETA-ALANINE)
- 1823183-22-7(4-[2-(pyridin-3-yl)-1,3-thiazol-5-yl]pyrimidin-2-amine)
- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)
- 1092390-14-1(2-Amino-1-(4-trifluoromethoxyphenyl)ethanone Hydrochloride)
- 1049753-61-8(4,5,6,7,8,9-Hexahydrocyclooctad1,3thiazol-2-amine Hydrobromide)
- 1805137-29-4(Ethyl 2-amino-3-(difluoromethyl)-6-hydroxypyridine-4-acetate)
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 2137483-87-3(tert-butyl N-(2-{[2-(dimethylamino)ethyl](ethyl)amino}-4-hydroxycyclohexyl)carbamate)
- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)
- 2648929-76-2((2S)-2-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)acetamido-3-methylpentanoic acid)
推奨される供給者
pengshengyue
ゴールドメンバー
中国のサプライヤー
大量

Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shanghai Jinhuan Chemical CO., LTD.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
